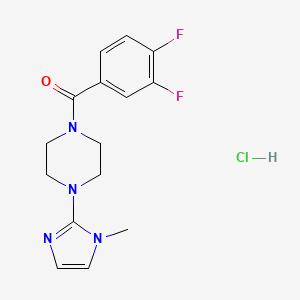

(3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

(3,4-Difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule characterized by a methanone core bridging a 3,4-difluorophenyl group and a piperazine ring substituted with a 1-methylimidazole moiety. The hydrochloride salt enhances its aqueous solubility and stability, which is critical for pharmaceutical applications. Its synthesis likely involves coupling a difluorophenyl Grignard reagent (e.g., (3,4-difluorophenyl)magnesium bromide) with a piperazine precursor, as seen in analogous methanone syntheses .

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)11-2-3-12(16)13(17)10-11;/h2-5,10H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOIQHWEVSDVEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClF2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the piperazine ring[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... One common synthetic route includes the following steps:

Formation of the difluorophenyl group: : This can be achieved through the halogenation of phenyl groups using fluorinating agents[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....

Synthesis of the piperazine ring: : Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....

Coupling of the difluorophenyl group with the piperazine ring: : This step often involves a nucleophilic substitution reaction where the difluorophenyl group is introduced to the piperazine ring[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....

Introduction of the 1-methyl-1H-imidazol-2-yl group: : This can be achieved through a series of reactions involving imidazole derivatives and appropriate reagents[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above[_{{{CITATION{{{3{Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ...](https://link.springer.com/article/10.1134/S1070428023030259). This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity[{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The difluorophenyl group can be oxidized to introduce additional functional groups.

Reduction: : The compound can be reduced to remove fluorine atoms or other substituents.

Substitution: : Various substitution reactions can occur at different positions on the compound, introducing new functional groups or replacing existing ones.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the difluorophenyl group can lead to the formation of difluorobenzoic acid, while reduction can result in the removal of fluorine atoms to produce a phenyl group.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies indicate that compounds similar to (3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

In Vitro Cytotoxicity Studies :

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| MCF-7 (Breast) | 5.36 | Moderate activity observed |

| HepG2 (Liver) | 10.10 | Significant cytotoxicity |

These results suggest that the compound may be effective in targeting specific cancer types, potentially leading to further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly its efficacy against Gram-positive and Gram-negative bacteria.

Antibacterial Activity Studies :

The following table summarizes the minimum inhibitory concentrations (MICs) for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 47.5 | Moderate |

The presence of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity, indicating a possible pathway for developing new antibiotics from this compound.

Case Studies

Notable case studies have highlighted the effectiveness of this compound in preclinical settings. For instance, a study involving a series of derivatives demonstrated that one variant exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin, suggesting enhanced efficacy against resistant cancer cell lines.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: fluorinated aromatic groups , piperazine/heterocyclic linkers , and imidazole/triazole substituents . Below is a comparative analysis with key compounds from literature:

Substituent Effects

- Halogenation: The target compound’s 3,4-difluorophenyl group provides metabolic stability and moderate lipophilicity compared to 2,4-dichlorophenyl (, Compound d), which may increase steric bulk and electron-withdrawing effects . Mono- or di-fluorination (as in , Compounds 4–5) balances electronegativity and bioavailability .

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility relative to free-base analogs (e.g., ’s Compounds 4–5) .

- Conformation : Unlike ’s thiazole derivatives, which exhibit planar and perpendicular fluorophenyl conformations, the target’s piperazine-imidazole linker may adopt flexible orientations, impacting receptor interactions .

Activité Biologique

The compound (3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 223.23 g/mol. Its structure features a difluorophenyl group attached to a piperazine moiety and an imidazole ring, which are known to impart significant biological activity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | (3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride |

| CAS Number | 947012-77-3 |

Anticancer Properties

Recent studies have indicated that derivatives of imidazole and piperazine, including this compound, exhibit promising anticancer properties. A notable study demonstrated that compounds with similar structures could inhibit tumor growth in various cancer cell lines. For instance, imidazole derivatives were shown to induce G2/M phase arrest in breast cancer cells, leading to a significant reduction in tumor size in xenograft models .

The mechanism by which (3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride exerts its effects appears to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, particularly those involved in cell signaling pathways related to cancer progression.

- Caspase Activation : Studies have shown that similar compounds can activate caspases, which are crucial for the apoptotic process in cancer cells .

Study on Anticancer Efficacy

In a controlled study involving MDA-MB-468 breast cancer cells, it was found that the administration of related compounds significantly suppressed tumor growth by up to 77% compared to controls when administered at doses of 60 mg/kg every other day for 21 days . The study highlighted the potential of imidazole derivatives as effective anticancer agents.

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. Research involving mouse splenocytes demonstrated that certain derivatives could enhance immune responses by blocking PD-1/PD-L1 interactions, crucial for T-cell activation against tumors .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a difluorophenyl carbonyl precursor with a substituted piperazine-imidazole intermediate under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution between intermediates .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (6.8–7.4 ppm for difluorophenyl), imidazole protons (7.2–7.8 ppm), and piperazine carbons (45–55 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 377.1 (free base) and 413.5 (hydrochloride) .

- FT-IR : Peaks at 1650–1700 cm confirm the carbonyl group .

Q. How does the hydrochloride salt form affect the compound’s solubility and stability compared to the free base?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) by introducing ionic character, which enhances bioavailability. Stability studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, whereas the free base degrades rapidly under acidic conditions .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor tissue penetration. Strategies include:

- Metabolite Identification : LC-MS/MS analysis of plasma samples identifies major metabolites (e.g., N-demethylation of the imidazole ring) .

- Formulation Optimization : Lipid-based nanoemulsions improve bioavailability in rodent models, as shown in pharmacokinetic studies (AUC increased by 3-fold) .

Q. How can computational modeling predict interactions between this compound and histamine H1/H4 receptors?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models the compound’s binding to histamine receptor active sites, highlighting hydrogen bonds with Glu206 (H1) and π-π stacking with Phe168 (H4) .

- Molecular Dynamics (MD) : Simulations (50 ns) assess stability of the receptor-ligand complex, with RMSD values <2.0 Å indicating robust binding .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies focusing on the difluorophenyl and imidazole moieties?

- Methodological Answer :

- Analog Synthesis : Replace difluorophenyl with monofluoro or trifluoromethyl groups to assess halogen-dependent receptor affinity .

- Imidazole Substitution : Introduce bulkier substituents (e.g., ethyl instead of methyl) to evaluate steric effects on piperazine ring flexibility .

- Biological Assays : Radioligand binding assays (e.g., H-mepyramine for H1) quantify IC values, with statistical validation via Student’s t-test (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.